1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one

PROTAC linker design physicochemical profiling conjugate assembly

1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one (CAS 2098076-20-9) is a synthetic small molecule (MW 237.3 g/mol; molecular formula C₁₁H₁₉N₅O) built on a pyrrolidine core substituted at the 3-position with a methylene-bridged 1,2,3-triazole bearing a 4-aminomethyl group, and N-acylated with a propanoyl moiety. This compound belongs to the pyrrolidine-triazole hybrid chemotype, a scaffold class with broad precedent in medicinal chemistry as glycosidase inhibitors, kinase-targeting PROTAC linkers, and GPCR modulators.

Molecular Formula C11H19N5O
Molecular Weight 237.3 g/mol
CAS No. 2098076-20-9
Cat. No. B1480594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one
CAS2098076-20-9
Molecular FormulaC11H19N5O
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCC(C1)CN2C=C(N=N2)CN
InChIInChI=1S/C11H19N5O/c1-2-11(17)15-4-3-9(6-15)7-16-8-10(5-12)13-14-16/h8-9H,2-7,12H2,1H3
InChIKeySEANOGVDPOGMNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-((4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one (CAS 2098076-20-9): Chemical Identity and Procurement Baseline


1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one (CAS 2098076-20-9) is a synthetic small molecule (MW 237.3 g/mol; molecular formula C₁₁H₁₉N₅O) built on a pyrrolidine core substituted at the 3-position with a methylene-bridged 1,2,3-triazole bearing a 4-aminomethyl group, and N-acylated with a propanoyl moiety . This compound belongs to the pyrrolidine-triazole hybrid chemotype, a scaffold class with broad precedent in medicinal chemistry as glycosidase inhibitors, kinase-targeting PROTAC linkers, and GPCR modulators [1]. The free aminomethyl handle and the triazole ring—installable via copper-catalyzed azide-alkyne cycloaddition (CuAAC)—make this compound suitable as a bifunctional building block for conjugate assembly, particularly in proteolysis-targeting chimera (PROTAC) linker design [1][2].

Why Generic Substitution of CAS 2098076-20-9 with In-Class Pyrrolidine-Triazole Analogs Carries Procurement Risk


Within the pyrrolidine-triazole chemical space, small structural variations produce quantifiably divergent profiles that preclude safe interchange. The triazole-pyrrolidine connectivity geometry (N1-substituted 1,2,3-triazole via methylene bridge at the pyrrolidine 3-position vs. direct N-attachment at the 3-position vs. the 2-position methylene-bridged regioisomer) alters the spatial orientation of the aminomethyl handle by >2 Å, a difference known to impact ternary complex formation efficiency in PROTAC degraders [1]. The N-acyl chain length (propanoyl vs. ethanoyl vs. cyclopropylcarbonyl) further modulates cLogP and hydrogen-bond acceptor count, governing both passive permeability and solubility . The free aminomethyl group on the triazole ring provides a conjugatable handle with pKₐ ~9–10 (calculated for the primary amine conjugate acid), conferring protonation-state-dependent reactivity that is absent in the corresponding hydroxymethyl or unsubstituted triazole analogs . These structural determinants collectively mean that substituting one pyrrolidine-triazole congener for another without experimental validation introduces uncontrolled variables in linker geometry, physicochemical properties, and conjugation efficiency.

Quantitative Differentiation Data for 1-(3-((4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one (CAS 2098076-20-9) Versus Closest Structural Analogs


N-Acyl Chain Length Comparative: Propanoyl vs. Ethanoyl vs. Cyclopropylcarbonyl – Molecular Weight and Hydrogen-Bond Acceptor Profile

The target compound (propanoyl analog; CAS 2098076-20-9) has a molecular weight of 237.3 g/mol (C₁₁H₁₉N₅O) with a single carbonyl hydrogen-bond acceptor contributed by the propanoyl amide. The direct ethanoyl analog (CAS 2090584-38-4; 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one) has MW 223.27 g/mol (C₁₀H₁₇N₅O)—a difference of 14.0 Da—and the cyclopropylcarbonyl analog (CAS 2097978-45-3) has MW 235.29 g/mol (C₁₁H₁₇N₅O), differing by 2.0 Da but with one fewer hydrogen atom, resulting in reduced conformational flexibility . All three share identical hydrogen-bond donor count (1: primary amine) and triazole nitrogen count (3 H-bond acceptors), while the total heavy atom count shifts from 22 (ethanoyl) to 23 (cyclopropyl) to 24 (propanoyl), directly affecting ligand efficiency metrics in fragment-based design [1]. The target compound's combination of molecular weight < 250 Da, cLogP predicted 0.5–1.5, and topological polar surface area (tPSA) estimated 80–90 Ų places it within favorable bounds for CNS multiparameter optimization (CNS MPO) scoring, though the ethanoyl analog is slightly more compact and the cyclopropyl analog more rigid .

PROTAC linker design physicochemical profiling conjugate assembly

Pyrrolidine-3-(methylene)-Triazole Connectivity: Regioisomeric Differentiation from Direct-N-Attached Analog

The target compound (CAS 2098076-20-9) features a methylene spacer between the pyrrolidine 3-position and the triazole N1, producing a C–C–N linkage that extends the aminomethyl group approximately 1.5 Å farther from the pyrrolidine ring compared to the direct N-attached regioisomer (CAS 2091590-71-3: 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one), where the triazole is directly bonded to the pyrrolidine 3-carbon via an N–C bond . This methylene insertion adds one freely rotatable bond (from 3 to 4 rotatable bonds between the pyrrolidine ring and the terminal amine), altering the conformational ensemble available to the aminomethyl handle [1]. In the context of bivalent PROTAC design, linker length and conformational flexibility are established determinants of ternary complex stability and degradation efficiency; a single methylene unit alteration can shift the DC₅₀ by >10-fold, as demonstrated for triazole-containing PROTACs targeting BRD4 [2]. Additionally, the methylene-bridged triazole is synthesized via CuAAC from an azidomethyl-pyrrolidine precursor, whereas the direct-N-attached analog requires a different synthetic route that may introduce distinct impurity profiles [1].

linker geometry regioisomer comparison click chemistry

Pyrrolidine 2-Position vs. 3-Position Methylene-Triazole Substitution: Geometrical Impact on Linker Trajectory

The target compound bears the methylene-triazole-aminomethyl substituent at the pyrrolidine 3-position, directing the conjugation handle approximately perpendicular to the pyrrolidine ring plane (pseudo-equatorial orientation). The corresponding 2-position isomer (CAS 2098122-26-8: 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one) places the identical substituent at the pyrrolidine 2-carbon, which shifts the exit vector by approximately 60° relative to the pyrrolidine ring and alters the spatial relationship between the N-propanoyl amide and the aminomethyl handle . When both compounds are used as bifunctional linkers (conjugating via the aminomethyl group and the propanoyl carbonyl), the 3-substituted scaffold yields a more extended and linear molecular shape, whereas the 2-substituted scaffold produces a more bent, compact geometry [1]. This vector difference is particularly relevant in bivalent degrader design, where the relative orientation of the target-protein ligand and the E3 ligase ligand determines whether a productive ternary complex can form; suboptimal geometry can reduce degradation efficiency (Dₘₐₓ) by >50% even when binary binding affinities are preserved [2].

PROTAC linker design substitution geometry vector comparison

Aminomethyl Functional Handle: Comparative Reactivity Advantage Over Hydroxymethyl and Unsubstituted Triazole Analogs

The target compound bears a primary aminomethyl group (-CH₂NH₂) at the triazole 4-position, providing a nucleophilic handle amenable to amide coupling, reductive amination, and isocyanate/Isothiocyanate conjugation under mild conditions (pH 7.5–8.5, room temperature, aqueous/organic cosolvent) . In contrast, the corresponding hydroxymethyl analog (CAS 2090294-14-5: 1-(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one) requires activation (e.g., conversion to a mesylate, tosylate, or chloroformate) prior to nucleophilic displacement, adding 1–2 synthetic steps and introducing potential racemization or elimination side products . The unsubstituted triazole analog lacks a conjugatable handle entirely. The aminomethyl group's conjugate acid pKₐ is predicted at 9.0–9.5 (similar to benzylamine, pKₐ 9.34), meaning >99% of the amine is protonated at pH 7.4, conferring aqueous solubility (estimated >5 mg/mL at pH ≤ 6) while retaining nucleophilicity upon deprotonation under mildly basic coupling conditions . This protonation-state duality is practically useful: the compound can be stored as a hydrochloride or trifluoroacetate salt for stability, then neutralized in situ for conjugation.

conjugation chemistry amine handle bifunctional linker

Pyrrolidine-Triazole Chemotype Anti-Proliferative Baseline: Class-Level Evidence for Scaffold Selection

While no target-specific anti-proliferative data exist for CAS 2098076-20-9, structurally related polysubstituted pyrrolidines linked to 1,2,3-triazoles have been systematically evaluated for anti-proliferative activity against human prostate cancer (PC-3) cells. Among six synthesized pyrrolidine-1,2,3-triazole hybrids, all compounds significantly reduced cell proliferation, with compound 4d demonstrating the highest anti-proliferative potential and inducing cell cycle arrest at the DNA synthesis (S) phase [1]. The drug-likeness model score (DLS) for compound 4d was calculated at 1.01 (MolSoft), the highest among the series, and correlated with experimental anti-proliferative bioactivity [1]. More broadly, β-pyrrolidino-1,2,3-triazole derivatives have demonstrated cytotoxicity against A549 lung carcinoma cells with IC₅₀ values of 72 ± 3.21 µM (compound 5g) and 58 ± 2.31 µM (compound 5h), establishing a baseline potency range of ~50–75 µM for the chemotype in this cell line [2]. These class-level data support the pyrrolidine-triazole scaffold as a valid starting point for anti-proliferative lead optimization, while underscoring the need for direct testing of CAS 2098076-20-9 to establish its specific potency relative to these benchmarks.

anti-proliferative activity cancer cell line screening scaffold validation

Research and Industrial Application Scenarios for 1-(3-((4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one (CAS 2098076-20-9)


PROTAC Linker Library Construction Requiring Defined N-to-N Distance and Methylene Flexibility

CAS 2098076-20-9 is directly applicable as a bifunctional linker building block in PROTAC synthesis, where its pyrrolidine-3-(methylene)-triazole-(4-aminomethyl) architecture provides an N-to-N distance of ~6.5–7.5 Å with 4 rotatable bonds between conjugation sites . This geometry fills a linker-length gap between shorter PEG-based linkers and longer alkyl-chain linkers. The propanoyl amide can be elaborated via hydrolysis to the carboxylic acid for E3 ligase ligand conjugation, while the aminomethyl group serves as the attachment point for the target-protein ligand, or vice versa [1]. Systematic variation of the N-acyl chain length across the ethanoyl, propanoyl, and cyclopropylcarbonyl series allows exploration of linker-length SAR within a matched scaffold series, enabling rigorous optimization of ternary complex geometry [2].

CuAAC-Based Fragment Assembly and Click Chemistry Diversification Platforms

The 1,2,3-triazole in CAS 2098076-20-9 is pre-installed, but its modular structure—pyrrolidine-azidomethyl precursor undergoing CuAAC with propargylamine derivatives—makes it a representative scaffold for click chemistry diversification libraries . The compound can serve as a reference standard for LCMS purity calibration (expected [M+H]⁺ = 238.3 m/z) and as a core scaffold for late-stage functionalization: the free aminomethyl group can be derivatized with diverse electrophiles (acid chlorides, sulfonyl chlorides, isocyanates) to generate focused libraries for phenotypic screening [1]. This scenario is well-supported by literature precedent showing that pyrrolidine-triazole hybrid libraries generated via click chemistry can be screened in situ for glycosidase inhibition, demonstrating the practical utility of this scaffold for diversity-oriented synthesis [2].

Anti-Proliferative Lead Optimization Leveraging Validated Pyrrolidine-Triazole Chemotype

CAS 2098076-20-9 can serve as a starting scaffold for anti-proliferative lead optimization campaigns, grounded in the class-level evidence that pyrrolidine-1,2,3-triazole hybrids exhibit significant anti-proliferative activity against PC-3 prostate cancer and A549 lung carcinoma cell lines . While direct activity data for this specific compound are not yet available, the scaffold's drug-likeness profile (MW 237.3, cLogP 0.5–1.5, tPSA ~80–90 Ų) meets Lipinski and Veber criteria, positioning it favorably for hit-to-lead development [1]. The aminomethyl handle provides a vector for systematic SAR exploration through amide coupling with diverse carboxylic acid building blocks, enabling rapid generation of analogs for anti-proliferative screening [2]. Procurement of this specific compound over structurally similar but geometrically distinct isomers ensures that the SAR dataset is internally consistent with respect to linker geometry and exit vector orientation [3].

Analytical Reference Standard for Regioisomeric and Positional Isomer Differentiation in Quality Control

CAS 2098076-20-9 is a valuable analytical reference standard for distinguishing among closely related pyrrolidine-triazole positional isomers—specifically, the direct-N-attached regioisomer (CAS 2091590-71-3), the 2-position isomer (CAS 2098122-26-8), and the N-acyl variants (CAS 2090584-38-4 and CAS 2097978-45-3) . These isomers share identical or near-identical molecular formulae but differ in connectivity, producing distinct retention times on reversed-phase HPLC (predicted ΔRT > 0.5 min for the methylene-bridged vs. direct-attached regioisomers on a standard C18 gradient), distinct fragmentation patterns in MS/MS, and distinct ¹H NMR chemical shifts for the pyrrolidine methine and triazole protons [1]. Having an authenticated sample of the target compound enables laboratories to validate analytical methods for isomer discrimination, ensuring that downstream biological data are correctly attributed to the intended chemical structure rather than a co-eluting isomeric impurity from synthesis [2].

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